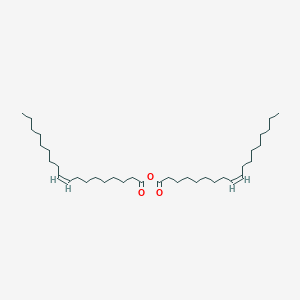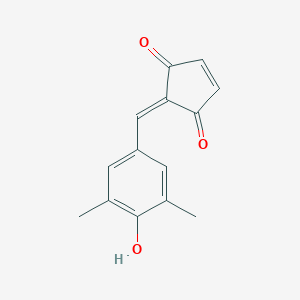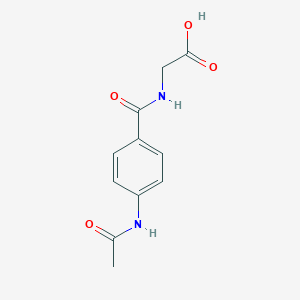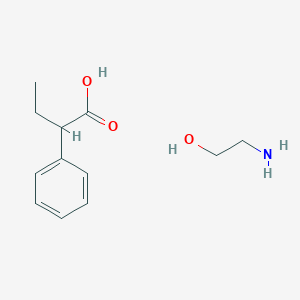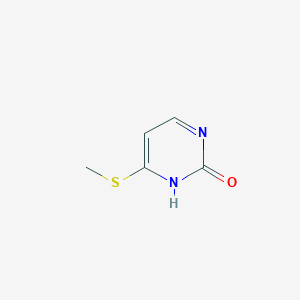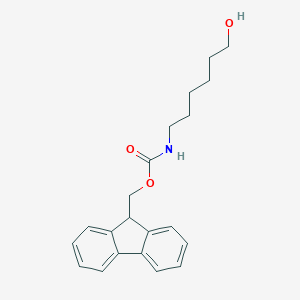
6-(Fmoc-amino)-1-hexanol
Descripción general
Descripción
6-(Fmoc-amino)-1-hexanol is a compound that features a 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino hexanol chain. The Fmoc group is commonly used as a protective group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound is particularly valuable in the field of organic synthesis and peptide chemistry, where it serves as a building block for the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
6-(Fmoc-amino)-1-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
Target of Action
It’s known that fmoc-modified amino acids and short peptides, like 6-(fmoc-amino)-1-hexanol, are commonly used in peptide synthesis . They serve as building blocks in the formation of larger peptide chains, which can interact with various biological targets depending on their sequence .
Mode of Action
The mode of action of this compound is primarily through its role in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection for the amino group during peptide bond formation . This protection is crucial as it prevents unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, the Fmoc group can be removed under basic conditions, revealing the free amino group .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific peptide sequence being synthesized. For instance, Fmoc-modified amino acids have been used to create hydrogels through self-assembly, affecting pathways related to cell culturing, sensing, encapsulation, and electronic materials . Additionally, they have been used in the synthesis of glycopeptides, which play roles in various biological events such as cell adhesion, differentiation, and proliferation .
Pharmacokinetics
Factors such as peptide size, charge, hydrophobicity, and the presence of specific transporters can all influence the pharmacokinetics of the resulting peptide .
Result of Action
The molecular and cellular effects of this compound are determined by the specific peptide sequence that it helps to form. For example, Fmoc-modified amino acids have been used to create hydrogels that can provide a supportive environment for cell growth . In another example, they have been used in the synthesis of glycopeptides, which can mediate various biological interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protection and deprotection of the Fmoc group . Additionally, the temperature and solvent used can impact the efficiency of peptide bond formation . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fmoc-amino)-1-hexanol typically involves the protection of the amino group of 1-hexanol with the Fmoc group. This can be achieved through the reaction of 1-hexanol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve 1-hexanol in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 9-fluorenylmethyloxycarbonyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Fmoc-amino)-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be removed and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(Fmoc-amino)-1-hexanal.
Reduction: Regeneration of this compound from its oxidized form.
Substitution: Formation of 1-hexanol and other substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-amino acids: Compounds such as Fmoc-phenylalanine and Fmoc-tyrosine share the Fmoc protective group but differ in their amino acid structure.
Fmoc-dipeptides: Compounds like Fmoc-glycylglycine have two amino acids linked together with an Fmoc group.
Uniqueness
6-(Fmoc-amino)-1-hexanol is unique due to its hexanol backbone, which provides additional flexibility and hydrophobicity compared to other Fmoc-protected compounds. This structural feature can influence its self-assembly properties and interactions with other molecules, making it a valuable tool in the design of novel materials and therapeutic agents.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXOJZUTHIGHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371396 | |
| Record name | 6-(Fmoc-amino)-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127903-20-2 | |
| Record name | 6-(Fmoc-amino)-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)
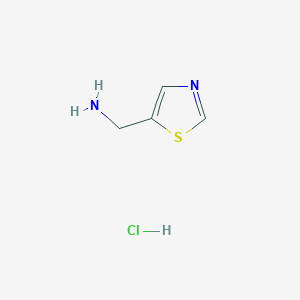
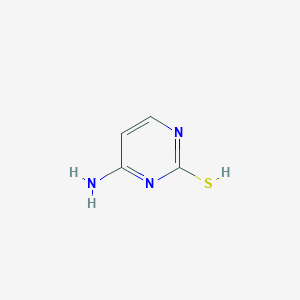
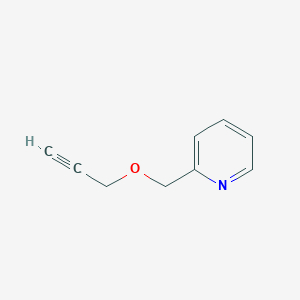
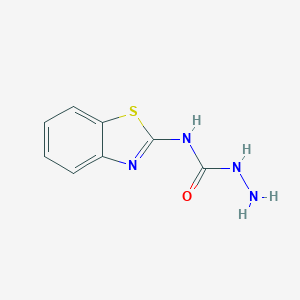
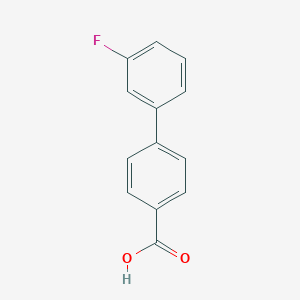
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)

